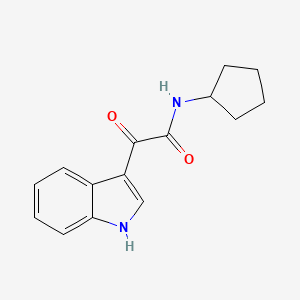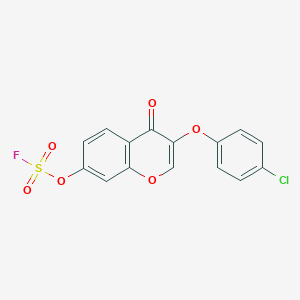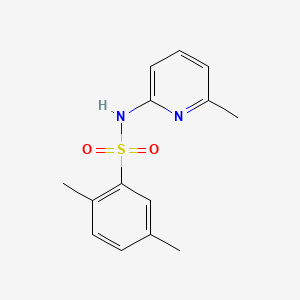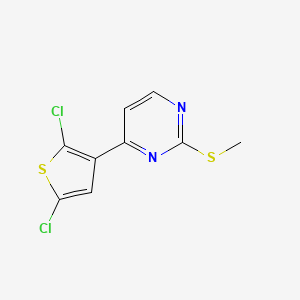
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPI-455, is a novel small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. CPI-455 belongs to the class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to modulate the immune system by blocking the activity of IDO1, an enzyme that plays a crucial role in regulating immune responses.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Moldovan et al. (2017) focused on the synthesis of a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for the cannabinoid receptor type 2 (CB2) with significant biological activity. This research underscores the importance of fluorinated derivatives in enhancing ligand potency and selectivity (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Chiral Lewis Acid Catalysis
Suga et al. (2013) described highly enantioselective 1,3-dipolar cycloaddition reactions catalyzed by chiral Lewis acids, leading to the synthesis of chiral indolizidine derivatives, including (+)-tashiromine. This work illustrates the synthetic utility of N-diazoacetyl lactams in constructing complex heterocyclic compounds with high enantioselectivity (Suga, Hashimoto, Yasumura, Takezawa, Itoh, & Kakehi, 2013).
Cyclin D1/CDK4 Inhibition
Research by Faul et al. (2004) introduced a new class of cyclin D1/CDK4 inhibitors, synthesized by oxidation of aryl indolylmaleimides. This study showcases methods for introducing functional groups into the indolocarbazole platform, providing insights into the structure-activity relationship (SAR) of these compounds (Faul, Engler, Sullivan, Grutsch, Clayton, Martinelli, Pawlak, Letourneau, Coffey, Pedersen, Kolis, Furness, Malhotra, Al-awar, & Ray, 2004).
Novel Synthesis Approaches
Kametani, Ohsawa, and Ihara (1981) developed a novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, demonstrating the versatility of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide in generating diverse indole and 2-oxindole derivatives. This research provides valuable methods for the synthesis of complex heterocyclic structures (Kametani, Ohsawa, & Ihara, 1981).
Oxidative Cyclization Reactions
A study by Kajiyama et al. (2012) explored oxidative cyclization reactions of N-acetyltryptamine, yielding derivatives that could be applied in the synthesis of natural products. This method highlights the potential of hypervalent iodobenzene diacetate in facilitating oxidative cyclizations for the synthesis of pyrroloindole alkaloids (Kajiyama, Saitoh, Yamaguchi, & Nishiyama, 2012).
Propriétés
IUPAC Name |
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(15(19)17-10-5-1-2-6-10)12-9-16-13-8-4-3-7-11(12)13/h3-4,7-10,16H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVZOXYFHJJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329979 |
Source


|
| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852367-38-5 |
Source


|
| Record name | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941450.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2941456.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)
